molecular formula C18H23N3O2S B2886039 2-ethyl-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide CAS No. 958587-10-5

2-ethyl-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide

Cat. No.: B2886039
CAS No.: 958587-10-5
M. Wt: 345.46
InChI Key: JVQOMZKHHJUDML-UHFFFAOYSA-N
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Description

2-ethyl-N-[2-(4-methylphenyl)-5-oxo-2H,4H,6H-5lambda4-thieno[3,4-c]pyrazol-3-yl]butanamide is a useful research compound. Its molecular formula is C18H23N3O2S and its molecular weight is 345.46. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Antimicrobial Activity

A study by Sarvaiya, Gulati, and Patel (2019) explored the synthesis of arylazopyrazole pyrimidone clubbed heterocyclic compounds, including structures similar to the specified compound, to evaluate their antimicrobial activity against various bacteria and fungi. This research underscores the potential application of such compounds in developing new antimicrobial agents (Sarvaiya, Gulati, & Patel, 2019).

Antimitotic Agents

Another study by Temple and Rener (1992) on chiral isomers of related structures demonstrated their activity in biological systems, suggesting the utility of such compounds in cancer research as potential antimitotic agents. This highlights the significance of stereochemistry in the biological activity of compounds and opens avenues for cancer therapy research (Temple & Rener, 1992).

Oxidative Metabolism

Research by Turini et al. (1998) investigated the oxidative metabolism of similar ethers by liver microsomes, indicating the role of cytochrome P450 isoforms. This study provides insight into the metabolic pathways of such compounds, which is crucial for understanding their pharmacokinetics and potential toxicity (Turini, Amato, Longo, & Gervasi, 1998).

Antimicrobial Activities of Fused Derivatives

Wardkhan, Youssef, Hamed, and Ouf (2008) focused on the synthesis of thiazoles and their fused derivatives, including pyrazole motifs, assessing their in vitro antimicrobial activity. This demonstrates the broad spectrum of biological activities these compounds possess, offering potential as antimicrobial agents (Wardkhan, Youssef, Hamed, & Ouf, 2008).

Mechanism of Action

Target of Action

The primary targets of the compound are currently unknown. It is known that many bioactive aromatic compounds containing the indole nucleus bind with high affinity to multiple receptors . This suggests that the compound could potentially interact with a variety of cellular targets.

Mode of Action

It is known that the compound contains an indole nucleus, which is found in many important synthetic drug molecules . The indole nucleus is known to readily undergo electrophilic substitution due to excessive π-electrons delocalization . This suggests that the compound could potentially interact with its targets through electrophilic substitution.

Biochemical Pathways

The specific biochemical pathways affected by the compound are currently unknown. Indole derivatives are known to possess various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities . This suggests that the compound could potentially affect a variety of biochemical pathways.

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound are currently unknown. The compound’s structure, which includes an indole nucleus, suggests that it could potentially have broad-spectrum biological activities .

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Indole derivatives are known to have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities .

Properties

IUPAC Name

2-ethyl-N-[2-(4-methylphenyl)-5-oxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3O2S/c1-4-13(5-2)18(22)19-17-15-10-24(23)11-16(15)20-21(17)14-8-6-12(3)7-9-14/h6-9,13H,4-5,10-11H2,1-3H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVQOMZKHHJUDML-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(CC)C(=O)NC1=C2CS(=O)CC2=NN1C3=CC=C(C=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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